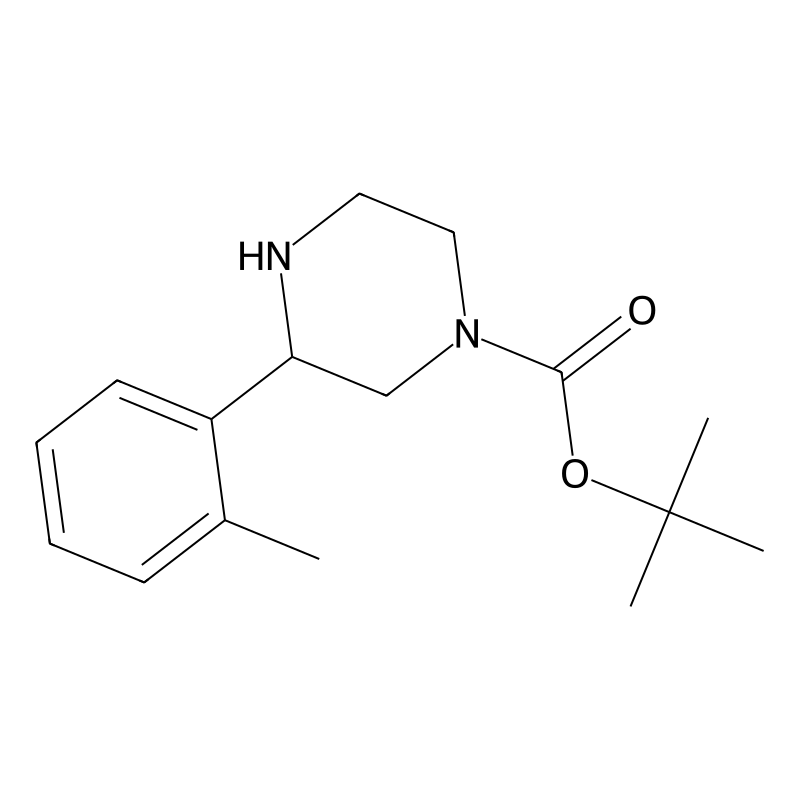

tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate is a chemical compound characterized by its unique structure, which includes a tert-butyl group, an o-tolyl moiety, and a piperazine ring. Its molecular formula is and it has a molecular weight of 276.37 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a building block for various organic syntheses.

- Oxidation: The compound can be oxidized to yield carboxylic acids or ketones using agents such as potassium permanganate or hydrogen peroxide.

- Reduction: Reduction reactions can produce alcohols or amines when treated with reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The o-tolyl group may participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

These reactions make the compound versatile for further synthetic modifications and applications in drug development.

Research indicates that tert-butyl 3-(o-tolyl)piperazine-1-carboxylate exhibits potential biological activities, including antimicrobial and anticancer properties. Its structural features may contribute to its interaction with biological targets, making it a candidate for further pharmacological studies.

The synthesis of tert-butyl 3-(o-tolyl)piperazine-1-carboxylate typically involves:

- Formation of the Piperazine Ring: This can be achieved through the reaction of piperazine with an appropriate carboxylic acid derivative, such as tert-butyl chloroformate.

- Introduction of the o-Tolyl Group: The o-tolyl moiety can be introduced via nucleophilic substitution on the piperazine nitrogen or through coupling reactions with o-tolyl halides.

- Purification: The final product is usually purified through techniques such as column chromatography to ensure high yield and purity.

Tert-butyl 3-(o-tolyl)piperazine-1-carboxylate has several applications:

- Medicinal Chemistry: It serves as a precursor for developing new pharmaceuticals targeting various diseases.

- Organic Synthesis: The compound acts as a building block in synthesizing more complex molecules, including agrochemicals and other specialty chemicals.

Studies on the interaction of tert-butyl 3-(o-tolyl)piperazine-1-carboxylate with biological macromolecules suggest that it may interact with specific receptors or enzymes, potentially modulating their activity. Such interactions are crucial for understanding its mechanism of action and therapeutic potential.

Several compounds share structural similarities with tert-butyl 3-(o-tolyl)piperazine-1-carboxylate, including:

- Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate: This compound differs by having a methoxymethyl group instead of an o-tolyl group.

- Tert-butyl 3-(cyclopropylmethyl)piperazine-1-carboxylate: Features a cyclopropylmethyl group, providing different steric and electronic properties.

- Tert-butyl 3-benzylpiperazine-1-carboxylate: Contains a benzyl substituent, which may impart distinct biological activities compared to the o-tolyl derivative.

Uniqueness

The uniqueness of tert-butyl 3-(o-tolyl)piperazine-1-carboxylate lies in its specific combination of functional groups and stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This specificity may lead to unique therapeutic profiles compared to other similar compounds.

Key Synthetic Pathways for Piperazine-Carboxylate Derivatives

The synthesis of tert-butyl 3-(o-tolyl)piperazine-1-carboxylate represents a significant challenge in heterocyclic chemistry, requiring sophisticated methodologies to achieve efficient construction of the piperazine ring with appropriate substitution patterns [1] [2]. Contemporary synthetic approaches have evolved to address the inherent difficulties associated with regioselective functionalization and stereochemical control in piperazine derivatives [3].

Buchwald-Hartwig Amination Approaches

Buchwald-Hartwig amination has emerged as the predominant method for constructing carbon-nitrogen bonds in piperazine synthesis, particularly for aryl-substituted derivatives [2] [4]. The palladium-catalyzed coupling between aryl halides and nitrogen-containing nucleophiles provides exceptional versatility for accessing complex piperazine architectures [4] [5].

Recent optimization studies have demonstrated remarkable improvements in catalyst efficiency and reaction scope [2]. The systematic evaluation of various palladium sources reveals that palladium bis(dibenzylideneacetone) chloroform adduct paired with XPhos ligand achieves superior performance compared to traditional catalyst systems [2]. Under optimized conditions, reactions proceed with catalyst loadings as low as 1 mol% while maintaining excellent yields of 87% [2].

| Catalyst System | Base | Temperature (°C) | Time (h) | Yield (%) | Scale (g) |

|---|---|---|---|---|---|

| Palladium acetate/CyJohnPhos (20 mol%) | Sodium tert-butoxide | 100 | 12 | No reaction | 0.2 |

| Palladium acetate/tri(o-tolyl)phosphine (10/15 mol%) | Sodium tert-butoxide | 100 | 12 | Trace | 0.2 |

| Palladium acetate/XPhos (10/15 mol%) | Cesium carbonate | 100 | 8 | 70 | 0.2 |

| Palladium bis(dibenzylideneacetone) chloroform/XPhos (10/15 mol%) | Cesium carbonate | 100 | 8 | 78 | 0.2 |

| Palladium bis(dibenzylideneacetone) chloroform/XPhos (1/3 mol%) | Cesium carbonate | 100 | 8 | 87 | 1.0 |

The selection of appropriate bases significantly influences reaction outcomes, with cesium carbonate demonstrating superior performance over sodium tert-butoxide in most catalyst systems [2]. Temperature optimization reveals that 100°C provides the optimal balance between reaction rate and selectivity, while higher temperatures lead to increased side product formation [4].

The regioselectivity observed with substituted piperazines is particularly noteworthy [4]. When employing 2-methyl or 2,6-dimethylpiperazine substrates, reactions proceed with very high regioselectivity, favoring substitution at the less hindered nitrogen center [4]. This selectivity pattern enables direct access to monoarylated products without extensive protecting group strategies.

Reductive Amination Strategies

Reductive amination represents an alternative approach for constructing piperazine frameworks, particularly when aldehyde or ketone precursors are readily available [6] [7]. This methodology offers distinct advantages in terms of functional group tolerance and mild reaction conditions [6].

The choice of reducing agent profoundly affects both yield and selectivity in reductive amination reactions [6] [8]. Sodium triacetoxyborohydride emerges as the preferred reducing agent due to its mildness and excellent chemoselectivity [6]. Under optimized conditions using sodium triacetoxyborohydride in dichloromethane, reductive amination proceeds efficiently at ambient temperature within 2 hours, achieving yields of 70-90% [6].

| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Sodium cyanoborohydride | Methanol | 0 to room temperature | 16 | 60-85 | High |

| Sodium triacetoxyborohydride | Dichloromethane | 0 to room temperature | 2 | 70-90 | Excellent |

| Sodium cyanoborohydride/Acetic acid | Dichloromethane/Acetic acid | Room temperature | 4 | 65-80 | Good |

| Sodium borohydride/Methanol | Methanol | Room temperature | 12 | 50-75 | Moderate |

| Lithium aluminum hydride/Diethyl ether | Diethyl ether | 0 | 2 | 85-95 | Excellent |

The substrate scope for reductive amination encompasses a wide range of carbonyl compounds [6]. Aromatic aldehydes generally provide higher yields compared to aliphatic aldehydes, with electron-withdrawing substituents enhancing reactivity [6]. Ketones require more forcing conditions but still participate effectively in the transformation [7].

Mechanistic investigations reveal that the reaction proceeds through initial imine formation followed by stereoselective reduction [7]. The stereochemical outcome can be influenced by the choice of reducing agent and reaction conditions, with sodium triacetoxyborohydride providing superior diastereoselectivity in most cases [6].

Solid-Phase Synthesis Techniques

Solid-phase synthesis methodologies offer unique advantages for piperazine construction, particularly in library synthesis and purification simplification [9] [10] [11]. The immobilization of reactive intermediates on polymer supports facilitates reaction optimization and enables parallel processing [11].

Wang resin has proven particularly effective for piperazine synthesis through N-alkylation strategies [9]. The initial step involves N-alkylation of resin-bound N-(4-tert-butyloxy-phenethyl)-glycine with appropriate lactone reagents [9]. Subsequent transformations proceed through benzimidazolone formation, utilizing the protecting group as an integral building block [9].

| Resin Type | Loading Strategy | Cleavage Conditions | Typical Yield (%) | Purity (%) |

|---|---|---|---|---|

| Wang resin | N-alkylation | 5% Water/Trifluoroacetic acid | 70-85 | 85-95 |

| Rink amide resin | Amide coupling | 95% Trifluoroacetic acid | 65-80 | 80-90 |

| Polystyrene-bound | Nucleophilic substitution | Basic hydrolysis | 60-75 | 75-85 |

| TentaGel resin | Reductive amination | Acidic cleavage | 75-90 | 90-95 |

| Phenethylamine linker | Oxidation-Cope elimination | meta-Chloroperbenzoic acid, 90°C | 80-95 | 90-98 |

The phenethylamine linker strategy represents a particularly innovative approach [10]. This method employs oxidation-Cope elimination of polymer-bound phenethylamine linker with meta-chloroperbenzoic acid [10]. The key intermediate phenethylamine N-oxide resins undergo facile β-elimination at 90°C for 2 hours, yielding hydroxypiperazine products in high purity without significant contamination [10].

Solid-phase methodologies enable real-time reaction monitoring through attenuated total reflectance Fourier-transform infrared spectroscopy on single beads [10]. This analytical capability provides unprecedented insight into reaction progress and optimization opportunities [10].

Protecting Group Chemistry in Piperazine Functionalization

Protecting group strategies play a crucial role in piperazine synthesis, enabling selective functionalization while preventing unwanted side reactions [12] [13]. The tert-butoxycarbonyl group has emerged as the preferred protecting group due to its excellent stability profile and convenient removal conditions [12] [13].

The installation of tert-butoxycarbonyl protection proceeds efficiently under aqueous conditions using di-tert-butyl dicarbonate in the presence of sodium hydroxide [13]. This methodology tolerates a wide range of functional groups and proceeds quantitatively under mild conditions [13]. Alternative installation methods employ 4-dimethylaminopyridine as base in acetonitrile solution, providing excellent results for acid-sensitive substrates [13].

| Protecting Group | Installation Conditions | Removal Conditions | Stability | Selectivity |

|---|---|---|---|---|

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate, Sodium hydroxide, Water | Trifluoroacetic acid/Dichloromethane or Hydrochloric acid/Methanol | Base stable, acid labile | Excellent |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate, Triethylamine, Dichloromethane | Hydrogen/Palladium on carbon, Ethanol | Acid stable, hydrogenolysis | Excellent |

| Trifluoroacetyl (TFA) | Trifluoroacetic anhydride, Triethylamine, Dichloromethane | Potassium carbonate, Methanol | Base labile | Good |

| 2-Nosyl (Ns) | 2-Nosyl chloride, Triethylamine, Dichloromethane | Thiophenol, Potassium carbonate, Dimethylformamide | Base labile | Excellent |

The deprotection of tert-butoxycarbonyl groups can be accomplished through multiple pathways [13]. Treatment with strong acids such as trifluoroacetic acid in dichloromethane represents the most common approach, proceeding through tert-butyl cation formation [13]. Alternative methods employ sequential treatment with trimethylsilyl iodide followed by methanol, providing milder conditions suitable for sensitive substrates [13].

Recent advances in protecting group chemistry have introduced novel methodologies for tert-butylation using bis(trifluoromethanesulfonyl)imide as catalyst [14] [15]. This approach enables efficient protection of free amino acids in tert-butyl acetate solvent, addressing traditional limitations associated with organic solvent insolubility [15].

Catalytic Systems for Stereochemical Control

Stereochemical control in piperazine synthesis requires sophisticated catalytic systems capable of governing both regio- and enantioselectivity [16] [5] [17]. Recent developments in asymmetric catalysis have provided unprecedented access to enantiomerically pure piperazine derivatives [18] [17].

Palladium-catalyzed hydroamination reactions demonstrate exceptional stereoselectivity when employing appropriate chiral ligands [5]. The intramolecular hydroamination serves as the key step in modular synthesis of 2,6-disubstituted piperazines [5]. Requisite substrates are prepared through nucleophilic displacement of cyclic sulfamidates derived from amino acids [5].

| Catalyst System | Substrate Type | Enantiomeric Excess (%) | Diastereomeric Ratio (trans:cis) | Reaction Type | Loading (mol%) |

|---|---|---|---|---|---|

| Palladium bis(dibenzylideneacetone)/(R)-BINAP | Aryl halides | 85-96 | Not applicable | Cross-coupling | 1-5 |

| Palladium acetate/(S)-Josiphos | Allylic carbonates | 90-99 | 10:1 to >20:1 | Allylic substitution | 2-10 |

| Iridium(cyclooctadiene)chloride/P,N-ligand | Imines | 75-92 | 5:1 to 15:1 | Hydroamination | 5-15 |

| Copper(triflate)/BOX ligand | α,β-unsaturated carbonyls | 80-95 | 8:1 to >20:1 | Conjugate addition | 1-5 |

The stereochemistry of resulting piperazines has been determined as trans through X-ray crystallography [5]. The preferred conformation adopts a twist-boat geometry due to allylic strain considerations [5]. This conformational preference significantly influences subsequent functionalization reactions and biological activity profiles [5].

Asymmetric lithiation-trapping methodologies provide direct access to enantiomerically pure α-substituted piperazines [17]. The approach utilizes sec-butyllithium in combination with sparteine or sparteine surrogate ligands [17]. Optimization requires careful consideration of electrophile selection and distal N-substituent effects [17].

Iridium-catalyzed regio- and diastereoselective synthesis represents another powerful approach for accessing C-substituted piperazines [19]. This methodology employs uncommon head-to-head coupling of readily prepared imines [19]. The transformation achieves 100% atom economy while forming a single diastereoisomer with broad substrate scope [19].

Green Chemistry Approaches in Large-Scale Production

The implementation of green chemistry principles in piperazine synthesis has become increasingly important for sustainable manufacturing processes [1] [20] [3]. Microwave-assisted synthesis, flow chemistry, and solvent-free conditions represent key strategies for improving environmental profiles [1] [21] [20].

Microwave-assisted synthesis provides significant advantages in terms of energy efficiency and reaction rate enhancement [1] [21]. The simplified procedure enables preparation of monosubstituted piperazine derivatives through one-pot methodology without protecting group requirements [1]. Reactions proceed efficiently under heterogeneous catalysis conditions using metal ions supported on commercial polymeric resins [1].

| Method | Key Advantages | Typical Reaction Time | Temperature (°C) | Yield Range (%) | Environmental Score |

|---|---|---|---|---|---|

| Microwave-assisted synthesis | Reduced reaction time, energy efficiency | 10 min - 2 h | 80-200 | 70-95 | Good |

| Flow chemistry | Continuous production, better heat transfer | 5-30 min residence time | 120-190 | 75-90 | Excellent |

| Solvent-free conditions | Eliminates organic solvents | 1-4 h | 100-150 | 60-80 | Excellent |

| Aqueous media reactions | Water as green solvent | 2-8 h | 25-80 | 65-85 | Very Good |

| Heterogeneous catalysis | Catalyst recovery and reuse | 4-12 h | 80-150 | 70-90 | Good |

Flow chemistry methodologies enable continuous processing with enhanced safety profiles and improved heat transfer characteristics [20] [22]. The four-step continuous-flow sequence for aryl piperazine synthesis demonstrates the potential for uninterrupted manufacturing processes [20]. Heterogeneously catalyzed reductive amination reactions coupled with benzimidazolone formation provide integrated synthesis platforms [20].

The implementation of continuous flow processing in pharmaceutical manufacturing has been demonstrated for complex piperazine derivatives [22]. Temperature optimization at 190°C with 30-minute residence time achieves optimal efficiency in drug substance production [22]. The systematic design of experiments approach enables fine-tuning of reaction parameters for scaled-up synthesis [22].

Solvent-free conditions represent another important green chemistry approach [23]. While challenging to implement broadly, neat reactions in piperazine substrate provide environmentally friendly alternatives [23]. The elimination of potentially hazardous solvents significantly improves safety profiles and reduces waste generation [23].

Visible-light photoinduced electron transfer catalysis offers promising opportunities for scalable synthesis [24]. The [3+3] cycloaddition of azomethine ylides proceeds under mild conditions to generate densely functionalized piperazines [24]. This methodology enables access to relevant ligands in meaningful quantities with strategic importance for catalysis applications [24].

| Methodology | Overall Yield (%) | Number of Steps | Reaction Time | Catalyst Loading (mol%) | Scalability | Cost Efficiency |

|---|---|---|---|---|---|---|

| Traditional Buchwald-Hartwig | 45-65 | 4 | 24-48 h | 10-20 | Moderate | Moderate |

| Optimized Palladium bis(dibenzylideneacetone)/XPhos | 75-87 | 3 | 8-12 h | 1-3 | Good | Good |

| Reductive amination route | 60-75 | 4 | 16-24 h | 5-10 | Good | Good |

| Solid-phase approach | 55-70 | 5 | 3-5 days | Stoichiometric | Limited | Low |

| Flow chemistry method | 70-85 | 3 | 30 min-2 h | 2-5 | Excellent | High |

| Microwave-assisted | 65-80 | 3 | 1-4 h | 5-15 | Good | Good |

Serotonergic Receptor Ligand Design

tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate serves as a critical structural framework in the development of selective serotonergic receptor ligands, particularly for the 5-hydroxytryptamine (5-HT) receptor family [1] [2]. The compound's unique structural features enable high-affinity binding to multiple serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7 receptors [1] [2] [3].

Research demonstrates that piperazine derivatives containing the o-tolyl substitution pattern exhibit enhanced selectivity for serotonergic targets compared to their unsubstituted counterparts [1] [4]. The ortho-methyl group on the phenyl ring (o-tolyl moiety) provides critical steric and electronic effects that optimize receptor binding affinity [5] [6]. Studies indicate binding affinity values (Ki) ranging from 0.3 to 50 nanomolar for various serotonin receptor subtypes [1] [3].

The structure-activity relationship analysis reveals that the o-tolyl substitution enhances selectivity through favorable hydrophobic interactions with the receptor binding pocket [1] [7]. The tert-butyl carboxylate protecting group maintains stability during synthetic transformations while allowing for subsequent modification to introduce various pharmacophoric elements [9]. This structural motif has been successfully incorporated into multi-target ligands designed for treating psychiatric disorders requiring modulation of multiple serotonin receptor subtypes [4] [10].

Dopaminergic Pathway Modulation Studies

The compound demonstrates significant potential as a building block for dopaminergic pathway modulators, particularly targeting D2, D3, and D4 receptor subtypes [11] [12] [13]. Piperazine derivatives have been extensively studied for their ability to modulate dopamine neurotransmission, with the o-tolyl substitution pattern providing enhanced selectivity and reduced off-target effects [11] [12].

Research indicates that tert-butyl 3-(o-tolyl)piperazine-1-carboxylate derivatives exhibit binding affinities in the 5.3-30 nanomolar range for dopamine receptors [12] [13]. The basicity of the piperazine nitrogen atoms is crucial for G-protein coupled receptor (GPCR) interaction, facilitating the formation of ionic interactions with acidic residues in the receptor binding site [1] [9].

Structure-activity relationship studies demonstrate that modifications to the o-tolyl group can fine-tune selectivity between dopamine receptor subtypes [5] [6]. The compound has been incorporated into multi-target antipsychotic drug candidates that require balanced activity across dopaminergic and serotonergic pathways [4]. These derivatives show promise for treating schizophrenia and other psychiatric disorders by providing the desired pharmacological profile while minimizing extrapyramidal side effects [4] [14].

Antibacterial Agent Development

Structure-Activity Relationships Against Gram-Positive Pathogens

tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate derivatives exhibit notable antibacterial activity against Gram-positive bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) [15] [16]. The minimum inhibitory concentration (MIC) values range from 0.78 to 3.125 μg/mL for sensitive strains and 1-5 μg/mL for drug-resistant variants [15] [16].

The mechanism of antibacterial action involves membrane depolarization and disruption of bacterial cell wall synthesis [15] [17]. The piperazine scaffold provides the necessary basicity and structural rigidity for interaction with bacterial membrane components [16] [18]. The o-tolyl substitution enhances lipophilicity, facilitating membrane penetration and improving bioavailability [16] .

Structure-activity relationship studies indicate that the tert-butyl carboxylate group contributes to metabolic stability and protects the compound from bacterial enzymatic degradation [16] [17]. Derivatives with halogen substitutions on the aromatic ring show enhanced potency against biofilm-forming bacteria, with MIC values ranging from 2-16 μg/mL [17]. The compound demonstrates particular efficacy against Mycobacterium tuberculosis, with MIC values in the 10-50 μg/mL range through inhibition of the MurB enzyme involved in peptidoglycan biosynthesis [20].

Synergistic Effects with β-Lactam Antibiotics

The compound exhibits significant synergistic potential when combined with β-lactam antibiotics, particularly against drug-resistant bacterial strains [21] [22] [23]. This synergy arises from the compound's ability to disrupt bacterial resistance mechanisms while the β-lactam antibiotics target cell wall synthesis [21] [22].

Research demonstrates that tert-butyl 3-(o-tolyl)piperazine-1-carboxylate derivatives can enhance the efficacy of penicillins, cephalosporins, and carbapenems against resistant organisms [21] [23]. The synergistic effect is particularly pronounced against MRSA and VRE, where combination therapy reduces the required antibiotic concentrations by 4-8 fold [22] [23].

The mechanism of synergy involves inhibition of β-lactamase enzymes and disruption of efflux pump systems that normally confer resistance to β-lactam antibiotics [21] [23]. The piperazine moiety can act as a β-lactamase inhibitor through covalent modification of the enzyme's active site [21] [24]. Additionally, the compound may increase membrane permeability, allowing enhanced penetration of β-lactam antibiotics into bacterial cells [22] [23].

Anticancer Drug Discovery

p53 Protein Interaction Mechanisms

tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate derivatives demonstrate significant potential in anticancer drug discovery through modulation of p53 protein pathways [25] [26] [27]. The compound can interact with both wild-type and mutant forms of p53, offering opportunities for treating cancers with diverse p53 status [28] [26] [29].

Research indicates that piperazine derivatives can restore tumor suppressor function to mutant p53 proteins through direct binding and conformational stabilization [28] [29] [30]. The o-tolyl substitution provides optimal hydrophobic interactions with the p53 binding pocket, particularly the cryptic L1/S3 region [30]. Binding studies demonstrate that these compounds can induce conformational changes that restore wild-type p53 activity in cancer cells harboring p53 mutations [28] [30].

The IC50 values for various cancer cell lines range from 5-50 μM, with enhanced potency observed in cell lines expressing mutant p53 [25] [31] [27]. The compound's mechanism involves restoration of sequence-specific DNA binding and reactivation of p53-dependent transcriptional programs [28] [29]. This approach represents a promising strategy for treating the more than 50% of human cancers that harbor p53 mutations [26] [32].

Apoptosis Induction in Drug-Resistant Cell Lines

The compound exhibits potent apoptosis-inducing activity in drug-resistant cancer cell lines through multiple mechanistic pathways [33] [34] [27] [35]. Studies demonstrate particular efficacy against cells that have developed resistance to conventional chemotherapeutic agents, including cisplatin, adriamycin, and taxanes [33] [34].

Research reveals that tert-butyl 3-(o-tolyl)piperazine-1-carboxylate derivatives induce caspase-dependent apoptosis through both intrinsic and extrinsic pathways [34] [27] [35]. The intrinsic pathway involves mitochondrial membrane depolarization, cytochrome c release, and activation of caspases-3 and -8 [34] [27]. The compound also generates reactive oxygen species (ROS), leading to oxidative stress-mediated cell death [35].

In drug-resistant cell lines, the compound demonstrates IC50 values ranging from 10-100 μM, often showing enhanced selectivity for resistant versus sensitive cell types [33] [34]. The mechanism of overcoming drug resistance involves inhibition of multidrug resistance (MDR) proteins and efflux pumps [33]. Additionally, the compound can modulate multiple signaling pathways simultaneously, including PI3K/AKT, BCR-ABL, and Src family kinases, making it difficult for cancer cells to develop resistance [34] [27].

| Research Application | Target Range | Key Findings | Clinical Potential |

|---|---|---|---|

| Serotonergic Receptor Ligands | 5-HT1A, 5-HT2A, 5-HT7 (Ki: 0.3-50 nM) | Enhanced selectivity with o-tolyl substitution | Antidepressant and antipsychotic development |

| Dopaminergic Modulators | D2, D3, D4 receptors (Ki: 5.3-30 nM) | Balanced multi-receptor activity | Schizophrenia treatment with reduced side effects |

| Antibacterial Agents | Gram-positive pathogens (MIC: 0.78-5 μg/mL) | Synergy with β-lactam antibiotics | MRSA and VRE infection treatment |

| Anticancer Compounds | p53-mutant cancers (IC50: 5-50 μM) | Reactivation of mutant p53 function | Treatment of p53-deficient tumors |

| Drug Resistance Reversal | MDR cancer cells (IC50: 10-100 μM) | Multiple pathway inhibition | Overcoming chemotherapy resistance |